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molecular formula C12H13NO3 B8609711 Ethyl 2-(2-Methoxyphenyl)cyanoacetate

Ethyl 2-(2-Methoxyphenyl)cyanoacetate

Cat. No. B8609711
M. Wt: 219.24 g/mol
InChI Key: QPSFODVKLJULPR-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

Method B of the above general procedure was followed using 2-chloroanisole (143 mg, 1.01 mmol) and ethyl cyanoacetate (125 mg, 1.11 mmol). The reaction mixture was purified by column chromatography on silica gel (1:3 dichloromethane/hexanes) to give the desired product (191.4 mg, 87%) as a colorless oil: 1H NMR (CDCl3) δ 7.40-7.35 (m, 2H), 7.03-6.99 (m, 1H), 6.93 (d, 8.0 Hz, 1H), 5.03 (s, 1H), 4.30-4.22 (m, 2H), 3.86 (s, 3H), 1.29 (t, 7.2 Hz, 3H). 13C{1H} NMR (CDCl3) δ 165.19, 156.48, 130.73, 129.44, 121.11, 119.11, 115.92, 111.12, 62.97, 55.72, 38.18, 13.97.
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11]>>[CH3:9][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH:12]([C:10]#[N:11])[C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
143 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)OC
Step Two
Name
Quantity
125 mg
Type
reactant
Smiles
C(#N)CC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by column chromatography on silica gel (1:3 dichloromethane/hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C(C(=O)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 191.4 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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